Phthalic Anhydride (CAS No. 85-44-9): A Comprehensive Technical Guide
Phthalic Anhydride (CAS No. 85-44-9): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a technical overview of Phthalic Anhydride (B1165640) (CAS No. 85-44-9), a versatile chemical intermediate with significant applications across various industries, including pharmaceuticals. This document details its physicochemical and chemical properties, industrial synthesis, key reactions with experimental protocols, and essential safety information.
Core Physicochemical Properties
Phthalic anhydride is a white crystalline solid with a characteristic acrid odor.[1][2][3] It is the anhydride of phthalic acid and is a crucial raw material in the production of plasticizers, resins, and dyes.[4][5]
| Property | Value | References |
| Molecular Formula | C₈H₄O₃ | [1][2][6] |
| Molar Mass | 148.1 g/mol | [1] |
| Appearance | White flakes or lustrous needles | [1][7][8] |
| Melting Point | 131.6 °C (268.9 °F; 404.8 K) | [1] |
| Boiling Point | 295 °C (563 °F; 568 K) (sublimes) | [1] |
| Density | 1.53 g/cm³ (solid); 1.20 g/mL (molten) | [1][9] |
| Solubility in water | 0.62 g/100g (20-25 °C); 19.0 g/100g (100 °C); reacts slowly | [1] |
| Vapor Pressure | 0.0015 mmHg (20 °C) | [1] |
| Flash Point | 152 °C (306 °F) | [2] |
| Autoignition Temperature | 580 °C (1076 °F) | [10] |
Chemical Properties and Reactivity
Phthalic anhydride's reactivity is centered around its anhydride functional group, making it susceptible to nucleophilic attack. Key reactions include hydrolysis, alcoholysis, and ammonolysis.[2][6][9]
-
Hydrolysis: It reacts with hot water to form ortho-phthalic acid.[1] This reaction is generally not reversible, though phthalic acid can be dehydrated back to the anhydride at temperatures above 180 °C.[1]
-
Alcoholysis (Esterification): Phthalic anhydride reacts with alcohols to form phthalate (B1215562) esters, which are widely used as plasticizers.[1][4] The reaction proceeds in two steps, first forming a monoester and then, with the removal of water, a diester.[1]
-
Ammonolysis: Reaction with ammonia (B1221849) yields phthalimide (B116566), a crucial intermediate in the synthesis of primary amines via the Gabriel synthesis.[1][9]
-
Friedel-Crafts Acylation: It can react with aromatic hydrocarbons to produce anthraquinone (B42736) derivatives, which are precursors to various dyes.[2]
Phthalic anhydride is incompatible with strong oxidizing agents, strong bases, and water, with which it can react exothermically.[6][7]
Industrial Synthesis
The primary industrial method for producing phthalic anhydride is the catalytic vapor-phase oxidation of either o-xylene (B151617) or naphthalene.[9][11] The o-xylene route is now more common due to its higher atom economy.[11]
Figure 1: Industrial production routes for Phthalic Anhydride.
The reaction using o-xylene is typically carried out at 320–400 °C using a vanadium pentoxide (V₂O₅) catalyst.[1][11] The product is then recovered and purified by distillation using a series of switch condensers.[1]
Experimental Protocols
Synthesis of Diethyl Phthalate (Plasticizer)
This protocol describes the esterification of phthalic anhydride with ethanol (B145695) to produce diethyl phthalate.
Materials:
-
Phthalic anhydride (16.25 g)
-
Ethanol (150 mL)
-
Concentrated sulfuric acid (6 mL)
-
3A Molecular sieves (15 g)
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Combine phthalic anhydride and ethanol in a 250 mL round-bottom flask.[8]
-
Carefully add concentrated sulfuric acid to the mixture.[8]
-
Set up a Soxhlet extractor packed with 3A molecular sieves above the flask and fit it with a condenser.[8]
-
Heat the mixture to reflux for 2 hours.[8]
-
After cooling, remove the excess ethanol via simple distillation.[8]
-
Wash the remaining residue with water, followed by sodium bicarbonate solution until effervescence ceases, and then with water again.[8]
-
Separate the organic layer and dry it with anhydrous magnesium sulfate.[8]
-
Filter to remove the drying agent to obtain crude diethyl phthalate.[8]
Figure 2: Workflow for the synthesis of Diethyl Phthalate.
Synthesis of Phthalimide
This protocol details the preparation of phthalimide from phthalic anhydride and aqueous ammonia.
Materials:
-
Phthalic anhydride (500 g)
-
28% Aqueous ammonia (400 g, 444 cc)
Procedure:
-
In a 5-liter round-bottomed Pyrex flask, mix phthalic anhydride and 28% aqueous ammonia.[1]
-
Fit the flask with an air condenser.
-
Slowly heat the flask with a free flame until the mixture is in a state of quiet fusion at approximately 300 °C.[1] It is advisable to occasionally shake the flask during heating.
-
Pour the hot reaction mixture into a crock and cover it to prevent sublimation.[1]
-
Allow the mixture to cool. The resulting solid is practically pure phthalimide.[1] The yield is typically 95-97%.[1]
Figure 3: Workflow for the synthesis of Phthalimide.
Synthesis of Phenolphthalein (Indicator)
This protocol describes the synthesis of the pH indicator phenolphthalein.
Materials:
-
Phthalic anhydride (1.5 g)
-
Phenol (B47542) (2 g)
-
Concentrated sulfuric acid (a few drops)
-
2 M Sodium hydroxide (B78521) solution
-
2 M Hydrochloric acid solution
Procedure:
-
Add phenol and phthalic anhydride to a 25 mL round-bottom flask.[7]
-
Add a few drops of concentrated sulfuric acid.[7]
-
Heat the mixture to 150 °C for 2 hours.[7]
-
After cooling, add distilled water and dichloromethane to the flask.[7]
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer with a 2 M sodium hydroxide solution. The aqueous layer will turn a characteristic purple color.[7]
-
Separate the aqueous layer and pour it into a 2 M hydrochloric acid solution to precipitate the phenolphthalein.[7]
-
Filter and dry the precipitate.[7]
Figure 4: Logical workflow for Phenolphthalein synthesis.
Major Applications
Phthalic anhydride is a cornerstone chemical with a wide range of applications:
-
Plasticizers: Its primary use is in the production of phthalate esters, which act as plasticizers to increase the flexibility and durability of polymers, particularly polyvinyl chloride (PVC).[4][5][12]
-
Resins: It is a key component in the manufacture of unsaturated polyester (B1180765) resins (UPR) and alkyd resins. UPRs are used in fiberglass-reinforced plastics, while alkyd resins are used in paints and coatings.[4][5][13][14]
-
Dyes and Pigments: Phthalic anhydride is a precursor for various dyes, including anthraquinone dyes like quinizarin (B34044) and phthalein dyes like phenolphthalein. It is also used to produce phthalocyanine (B1677752) pigments.[5][12][13]
-
Pharmaceuticals: It serves as an intermediate in the synthesis of certain pharmaceutical compounds.[5][12] For example, phthalimide derived from phthalic anhydride is used in the Gabriel synthesis of amines.[9]
-
Other Uses: Other applications include the production of insect repellents, fire retardants, and as a rubber scorch inhibitor.[4][13]
Safety and Toxicology
Phthalic anhydride is classified as a hazardous substance and requires careful handling.
Hazard Summary:
-
Acute Effects: It is irritating to the eyes, skin, and respiratory tract.[15][16] Contact with wet skin can cause burns, as it hydrolyzes to form phthalic acid.[15]
-
Chronic Effects: Long-term exposure can lead to conjunctivitis, rhinitis, bronchitis, and skin sensitization.[15] It may also cause asthma-like allergies.[16]
-
Flammability: It is a combustible solid, and finely dispersed particles can form explosive mixtures in the air.[16]
Handling and Personal Protective Equipment (PPE):
-
Use in a well-ventilated area or with local exhaust ventilation.
-
Wear protective gloves, safety goggles, and protective clothing.[10][16]
-
In case of fire, use water spray, foam, dry powder, or carbon dioxide.[16]
-
Store in a dry, well-closed container, separated from incompatible materials such as strong oxidants, acids, and bases.[16]
For detailed toxicological data and exposure limits, refer to relevant safety data sheets and regulatory bodies. The Occupational Safety and Health Administration (OSHA) has set a permissible exposure limit (PEL) for phthalic anhydride.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Diethyl phthalate synthesis - chemicalbook [chemicalbook.com]
- 3. Full text of "Synthesis of quinizarin" [archive.org]
- 4. edu.utsunomiya-u.ac.jp [edu.utsunomiya-u.ac.jp]
- 5. benchchem.com [benchchem.com]
- 6. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. byjus.com [byjus.com]
- 10. EP0397137A1 - Production process of quinizarin - Google Patents [patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Industrial production of quinizarin | PPTX [slideshare.net]
- 13. researchgate.net [researchgate.net]
- 14. US2445538A - Manufacture of quinizarine - Google Patents [patents.google.com]
- 15. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 16. quora.com [quora.com]
